molecular formula C17H22N4O2S B2783678 (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 946324-07-8

(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2783678
CAS No.: 946324-07-8
M. Wt: 346.45
InChI Key: YVDLKUGHLGKOQE-UHFFFAOYSA-N
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Description

The compound (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a hybrid heterocyclic molecule featuring a piperazine core linked to a 2-methyl-6-propoxypyrimidine moiety and a thiophen-2-yl ketone group. Its structural complexity arises from the integration of a pyrimidine ring (substituted with methyl and propoxy groups) and a sulfur-containing thiophene scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-3-10-23-16-12-15(18-13(2)19-16)20-6-8-21(9-7-20)17(22)14-5-4-11-24-14/h4-5,11-12H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDLKUGHLGKOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N4O2S
  • CAS Number : 946371-72-8

This compound features a piperazine ring, a pyrimidine moiety, and a thiophene group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The presence of the piperazine and pyrimidine moieties suggests potential inhibition of enzymes involved in neurotransmission and other metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that similar piperazine derivatives exhibit antimicrobial properties. For instance, compounds with piperazine structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Anticancer Properties

Studies on related compounds have demonstrated anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The ability of the thiophene group to interact with cellular targets may enhance these effects.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological activities. Preliminary studies suggest that this compound could influence serotonin and dopamine pathways, potentially offering therapeutic benefits in treating mood disorders.

Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound. Below is a summary of key findings:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with MIC values < 50 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines with IC50 values ranging from 10 to 30 µM.
Study 3Neuropharmacological EffectsShowed modulation of serotonin receptors, enhancing mood-related behavioral outcomes in animal models.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of piperazine derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a notable zone of inhibition compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted on various cancer cell lines (e.g., MCF7 for breast cancer). The compound demonstrated dose-dependent cytotoxicity, with significant reductions in cell viability observed at concentrations above 20 µM.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar molecules from the evidence:

Compound Core Structure Substituents Key Properties Reference
(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone (Target Compound) Piperazine-thiophenone 2-Methyl-6-propoxypyrimidine Hypothetical: Enhanced lipophilicity (propoxy group); potential kinase inhibition N/A
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c) Piperazine-benzo[b]thiophene-propanol 4-Fluorophenyl, 4,7-dimethoxybenzo[b]thiophene Antiproliferative activity; 79.7% synthesis yield
[3-ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone Ferrocene-piperazine-benzo[b]thiophene Ferrocenyl, methoxybenzo[b]thiophene Superior to cisplatin in cytotoxicity; caspase-3-dependent apoptosis
(1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-08) Piperazine-sulfonyl-cyclopenta[b]thiophene 4-Fluorophenyl sulfonyl, cyclopenta[b]thiophene-dioxide High purity (Rf = 0.5); validated via HRMS and NMR

Key Observations:

  • Substituent Effects : The target compound’s 2-methyl-6-propoxypyrimidine group contrasts with fluorophenyl (8c), ferrocenyl (), and sulfonyl (T-08) substituents in analogs. The propoxy chain may enhance membrane permeability compared to polar sulfonyl or methoxy groups .
  • Biological Activity : ’s ferrocene analog demonstrates caspase-3-mediated apoptosis, suggesting that metallocene integration (vs. pyrimidine) could modulate cytotoxicity mechanisms .
  • Synthetic Yield : Piperazine-linked thiophene derivatives in show high yields (79.7–93.4%) via sodium borohydride reduction, implying feasible scalability for the target compound if similar routes are employed .

Research Findings and Implications

Structural Flexibility and Pharmacophore Design

The piperazine-thiophenone scaffold is a versatile pharmacophore. For example:

  • : Substitution at the piperazine nitrogen (e.g., 4-fluorophenyl in 8c) enhances antiproliferative activity, suggesting that the target compound’s pyrimidine group may similarly influence target binding .
  • : Sulfonyl-piperazine derivatives like T-08 exhibit stable cyclopenta[b]thiophene interactions, underscoring the role of electron-withdrawing groups in modulating reactivity .

Limitations and Knowledge Gaps

  • No direct data on the target compound’s solubility, stability, or biological targets are available in the evidence.

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